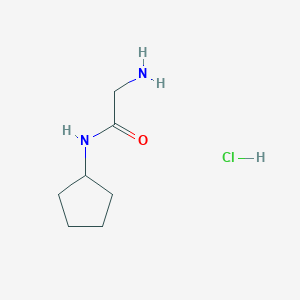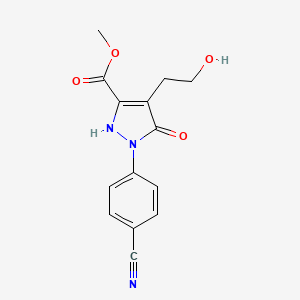
4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid
Overview
Description
“4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1184211-85-5 . It has a molecular weight of 253.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” contains a total of 42 bonds, including 19 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound is utilized as a pharmaceutical intermediate . Its structural complexity and functional groups make it a candidate for synthesizing novel therapeutic agents. Researchers explore its potential in creating new drugs that can interact with biological systems in specific ways, potentially leading to treatments for various diseases.
Biochemistry Applications
In biochemistry, this cyclic amino acid is studied for its role in peptide synthesis and enzyme inhibition . Its unique structure could be key in understanding peptide bond formation or in designing inhibitors that can modulate enzymatic activity, which is crucial in metabolic pathways.
Pharmacology
Pharmacological studies involve investigating the compound’s interaction with biological systems. It may serve as a reference standard in drug testing to ensure the accuracy and reliability of pharmacokinetic and pharmacodynamic studies .
Medicinal Chemistry
In medicinal chemistry, the focus is on the design and development of new drugs. This compound’s role is examined in the context of drug design, where it may contribute to the development of drugs with improved efficacy and reduced side effects .
Industrial Applications
The industrial applications of this compound are linked to its potential use in the synthesis of complex organic molecules. Its chemical properties could make it a valuable building block in the production of various industrial chemicals.
Organic Chemistry Research
Organic chemists may study this compound to understand its reactivity and behavior in chemical reactions. It can provide insights into reaction mechanisms and the development of new synthetic methodologies .
Environmental Impact Studies
Although specific environmental impact studies for this compound were not found, compounds like this are generally assessed for their biodegradability, toxicity, and long-term environmental effects. This is crucial for ensuring that new compounds do not pose a threat to ecosystems .
Material Science
In material science, the compound’s properties could be explored for the development of new materials with specific characteristics, such as biocompatible polymers or materials with unique optical properties .
Safety and Hazards
The safety information for “4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
4-[(2-cyclopentylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-13(9-10-3-1-2-4-10)15-12-7-5-11(6-8-12)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOWMUIHYMGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)




![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)



